(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide
Description
The compound "(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide" features a benzylsulfonyl group attached to a butanamide chain, which is further linked to a 3-methyl-substituted benzo[d]thiazole ring (E-configuration). Its molecular formula is C22H22N2O4S2 (molecular weight: 442.6 g/mol) . The benzylsulfonyl moiety introduces strong electron-withdrawing properties, while the benzo[d]thiazole core provides a rigid aromatic system that may enhance binding to biological targets. The E-configuration ensures spatial orientation of functional groups, which is critical for intermolecular interactions.
Properties
IUPAC Name |
4-benzylsulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-21-16-10-5-6-11-17(16)25-19(21)20-18(22)12-7-13-26(23,24)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKDCJQLIVISOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzo[d]thiazole Ring
Modifications to the benzo[d]thiazole ring significantly alter physicochemical and biological properties.
Analysis :
Sulfonyl and Amide Modifications
The sulfonyl and amide groups are critical for electronic properties and target binding.
Analysis :
- Diethylsulfamoyl in the analog reduces hydrogen-bonding capacity, which may lower binding affinity compared to the target’s unsubstituted sulfonyl.
Anticancer Activity:
- Quinoline derivatives with benzo[d]thiazole moieties (e.g., 2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide) exhibit potent activity against non-small cell lung cancer (A549) and breast carcinoma (MCF-7) cells . The target compound’s sulfonyl group may similarly enhance cytotoxicity through reactive oxygen species (ROS) generation.
- Thiazole derivatives like N-(4-phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) show moderate anticancer activity, suggesting that the target compound’s benzylsulfonyl could amplify efficacy.
Enzyme Inhibition:
Physicochemical and Spectral Comparisons
Spectral Data
Analysis :
- The absence of spectral data for the target compound highlights a research gap. However, analogs like thiadiazole-benzamides show characteristic C=O stretches at ~1605–1679 cm⁻¹, suggesting similar absorption for the target.
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
The benzo[d]thiazole core is constructed via cyclocondensation of 2-aminothiophenol with methyl ketones. Adapted from Saeed and Rafique, thiourea intermediates undergo heterocyclization with α-bromoacetone in dry acetone under triethylamine catalysis:
$$
\text{2-Aminothiophenol} + \text{α-Bromoacetone} \xrightarrow{\text{Et}_3\text{N, acetone}} \text{3-Methylbenzo[d]thiazol-2(3H)-one} \quad
$$
Imine Tautomerization
Deprotonation of 3-methylbenzo[d]thiazol-2(3H)-one with sodium hydride (NaH) in N-methylpyrrolidinone (NMP) generates the ylidene tautomer:
$$
\text{3-Methylbenzo[d]thiazol-2(3H)-one} \xrightarrow{\text{NaH, NMP}} \text{3-Methylbenzo[d]thiazol-2(3H)-ylidene} \quad
$$
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | NaH (60% dispersion) | 85–90 |
| Solvent | NMP | — |
| Temperature | 0–5°C | — |
Preparation of 4-(Benzylsulfonyl)Butanoyl Chloride
Q & A
Basic: What are the key considerations for optimizing the synthesis of (E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide to maximize yield and purity?
Methodological Answer:
Optimization requires precise control of reaction conditions:
- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and maintain temperatures between 60–80°C to balance reaction kinetics and side-product formation .
- Stepwise Functionalization : Sequential introduction of the benzylsulfonyl group after constructing the benzo[d]thiazole core minimizes steric hindrance and improves regioselectivity .
- Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product. Monitor purity via TLC and NMR .
- Green Chemistry : Utilize continuous flow reactors to enhance mixing and reduce reaction times, improving yield by 15–20% compared to batch methods .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., E/Z configuration via coupling constants) and detects impurities. Key signals include the benzylsulfonyl methylene (δ 4.2–4.5 ppm) and thiazole protons (δ 7.1–7.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (MW: 424.5 g/mol) and fragments (e.g., loss of benzylsulfonyl group at m/z 292) .
- HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Basic: What functional groups in the compound are critical for its biological activity, and how can their integrity be preserved during synthesis?
Methodological Answer:
- Critical Groups :
- Benzylsulfonyl : Enhances binding to hydrophobic enzyme pockets.
- Benzo[d]thiazole : Facilitates π-π stacking with target proteins.
- Preservation Strategies :
- Use mild oxidizing agents (e.g., H2O2 in acetic acid) for sulfonyl group introduction to avoid over-oxidation to sulfones .
- Protect the thiazole nitrogen with tert-butoxycarbonyl (Boc) groups during alkylation steps to prevent ring-opening .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Experimental Variables : Standardize cell lines (e.g., HepG2 vs. MCF-7), concentrations (IC50 vs. EC50), and assay conditions (serum-free vs. serum-containing media) .
- Orthogonal Validation : Confirm anticancer activity via both MTT assays and caspase-3 activation assays to rule out false positives from cytotoxicity .
- Metabolic Stability : Use liver microsome assays to assess whether differential metabolism (e.g., CYP3A4 activity) explains potency variations .
Advanced: What computational approaches predict interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model binding to kinase domains (e.g., EGFR) using the benzylsulfonyl group as an anchor in hydrophobic pockets. Validate with mutagenesis studies .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., Lys721 in ATP-binding sites) influencing binding .
- QSAR Modeling : Train models on substituent effects (e.g., methyl vs. ethyl on thiazole) to predict bioactivity cliffs .
Advanced: What strategies minimize by-product formation during benzylsulfonyl group introduction?
Methodological Answer:
- Controlled Sulfonylation : Add benzylsulfonyl chloride dropwise at 0°C to reduce exothermic side reactions (e.g., dimerization) .
- Catalytic Bases : Use triethylamine (2.5 eq.) to scavenge HCl and prevent acid-catalyzed degradation of the thiazole ring .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 2 h, limiting hydrolysis of intermediate sulfinic acids .
Intermediate: How does stereochemistry influence pharmacological properties, and how is configuration determined?
Methodological Answer:
- E vs. Z Configuration : The E-isomer (trans) shows 3–5× higher kinase inhibition due to optimal sulfonyl group orientation.
- Determination Methods :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (R-factor < 0.05) .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-calculated Cotton effects for chiral centers .
Advanced: What in vitro models best evaluate therapeutic potential while mirroring in vivo conditions?
Methodological Answer:
- 3D Tumor Spheroids : Mimic hypoxia and drug penetration barriers. Use HCT116 colon cancer spheroids with 50–100 μM compound exposure .
- Co-Culture Systems : Assess immune modulation by co-culturing with PBMCs and measuring IL-6/IL-10 secretion .
- Microsomal Stability Assays : Incubate with rat liver microsomes (1 mg/mL) to predict hepatic clearance .
Intermediate: How do modifications to the benzo[d]thiazole moiety affect reactivity and bioactivity?
Methodological Answer:
- Substituent Effects :
- SAR Studies : Synthesize analogs with halogens (F, Cl) at C5 and compare IC50 values in kinase inhibition assays .
Advanced: What catalytic systems enhance coupling reactions involving the sulfonyl group?
Methodological Answer:
- Palladium Catalysis : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to the sulfonyl group (yield: 75–85%) .
- Photoredox Catalysis : Employ Ru(bpy)3Cl2 under blue LED light for C-S bond formation without oxidizing thiazole .
- Micellar Catalysis : Conduct reactions in TPGS-750-M micelles to improve solubility and reduce organic solvent use by 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
